![molecular formula C16H17NO4S B1398495 N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine CAS No. 1562435-44-2](/img/structure/B1398495.png)

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine

Übersicht

Beschreibung

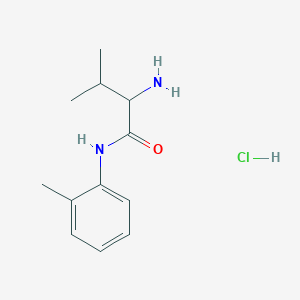

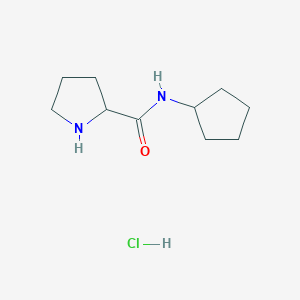

“N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” is a chemical compound that is a derivative of phenylalanine, an amino acid, with a sulfonyl group attached to a methylphenyl group . The sulfonyl group is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and an R group . The presence of the sulfonyl group can significantly alter the properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” would depend on the specific conditions and reagents used . The sulfonyl group could potentially undergo various reactions, including substitution and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” would depend on its specific molecular structure . Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Wissenschaftliche Forschungsanwendungen

Analytical Testing in Formulation Studies

“N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” can be used in early formulation feasibility studies to conduct analytical tests. This involves assessing the compound’s compatibility with other drug ingredients and its stability under various conditions .

Degradation Impurity Analysis

During stress studies, this compound can help determine degradation impurities produced. It’s crucial for ensuring the safety and efficacy of pharmaceuticals by identifying potential harmful by-products .

Method Development and Validation

Researchers can develop, validate, and transfer analytical methods using this compound. It’s a part of quality control processes to ensure consistent, reliable results across different laboratories .

Spiking Studies in Process R&D

In process research and development, spiking studies with “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” can demonstrate depletion upon recrystallization. This helps in understanding the purification process of drugs .

Anti-inflammatory Research

Compounds with similar sulfonyl structures have been used in anti-inflammatory research. They are assessed for COX inhibitory and anti-inflammatory activities, which could be a potential application for “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” as well .

Synthesis of Novel Compounds

Sulfonamide compounds like “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” can be synthesized for various purposes, including the formation of novel drugs or as intermediates in chemical reactions .

Computational Studies

Computational studies involving similar sulfonamide compounds can provide insights into their molecular structure and potential interactions with biological targets. This is essential for drug design and discovery .

Asymmetric Synthesis Research

Research into asymmetric synthesis may utilize compounds like “N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine” to create optically active substances, which are important in producing enantiomerically pure pharmaceuticals .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

For instance, the aforementioned 2-(4-methylsulfonyl phenyl) indole derivatives were found to inhibit COX enzymes, thereby reducing inflammation .

Biochemical Pathways

Based on the anti-inflammatory activity of related compounds, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .

Result of Action

Based on the activities of structurally similar compounds, it may exert anti-inflammatory effects by inhibiting cox enzymes and subsequently reducing the production of inflammatory mediators .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-8-10-15(11-9-12)22(20,21)17(13(2)16(18)19)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWADEBCIPVNACR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)